molecular formula C21H25BO4 B15222609 4-(Benzyloxy)-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-(Benzyloxy)-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B15222609
M. Wt: 352.2 g/mol
InChI Key: IVQKEXPCMGKMLP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with benzyloxy, methyl, and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(Benzyloxy)-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 4-(Benzyloxy)-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the aldehyde, benzyloxy, and dioxaborolan groups, which can participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formylphenylboronic Acid Pinacol Ester
  • 2-Formylphenylboronic Acid Pinacol Ester
  • 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester

Uniqueness

4-(Benzyloxy)-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of the benzyloxy and methyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C21H25BO4

Molecular Weight

352.2 g/mol

IUPAC Name

3-methyl-4-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C21H25BO4/c1-15-18(24-14-16-9-7-6-8-10-16)12-11-17(13-23)19(15)22-25-20(2,3)21(4,5)26-22/h6-13H,14H2,1-5H3

InChI Key

IVQKEXPCMGKMLP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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